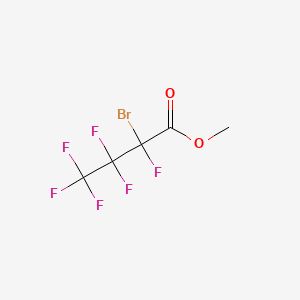
3-Amidinobenzyl phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amidinobenzyl phenyl ether is an organic compound characterized by the presence of an amidine group attached to a benzyl phenyl ether structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amidinobenzyl phenyl ether typically involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods
Industrial production of ethers, including this compound, often employs the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
化学反応の分析
Types of Reactions
3-Amidinobenzyl phenyl ether undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, particularly in the presence of strong acids like HBr or HI.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Strong acids like HBr or HI are used to cleave the ether bond, forming alcohol and alkyl halide products.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
科学的研究の応用
3-Amidinobenzyl phenyl ether has several applications in scientific research:
作用機序
The mechanism of action of 3-Amidinobenzyl phenyl ether involves its interaction with molecular targets through its amidine group. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways . The ether linkage provides stability and modulates the compound’s reactivity, allowing it to participate in specific chemical reactions .
類似化合物との比較
Similar Compounds
Benzyl phenyl ether: Lacks the amidine group, making it less reactive in biological systems.
3-Aminobenzyl phenyl ether: Contains an amino group instead of an amidine group, altering its chemical properties and reactivity.
3-Cyanobenzyl phenyl ether:
Uniqueness
3-Amidinobenzyl phenyl ether is unique due to the presence of the amidine group, which imparts distinct biological activity and reactivity compared to other similar compounds. This makes it a valuable compound for research in medicinal chemistry and materials science.
特性
CAS番号 |
57323-73-6 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
3-(phenoxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H3,15,16) |
InChIキー |
RZNBPLWRIVTCIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)
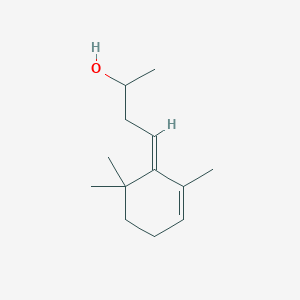
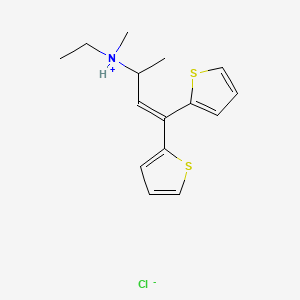
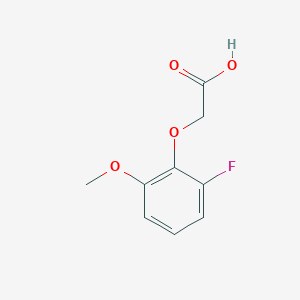




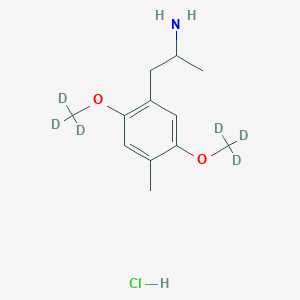


![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)

